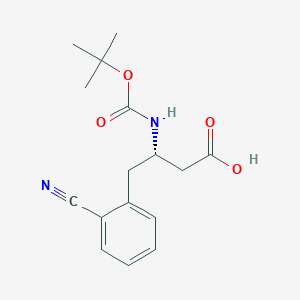

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Descripción general

Descripción

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyano-substituted phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Cyano-Substituted Phenyl Group: The cyano group is introduced to the phenyl ring through a nucleophilic substitution reaction.

Coupling Reaction: The protected amino acid is coupled with the cyano-substituted phenyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods can be employed.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.

Aplicaciones Científicas De Investigación

Chemical Overview

- Molecular Formula : C₁₆H₂₀N₂O₄

- Molecular Weight : 304.34 g/mol

- Structural Features : The compound contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The cyano group (-C≡N) on the aromatic ring enhances its reactivity and utility in various chemical reactions.

Peptide Synthesis

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid serves as a crucial building block in peptide synthesis. Its unique structure allows for the incorporation of specific functionalities into peptides, enabling researchers to design peptides with tailored biological activities.

Key Benefits:

- Protecting Group : The Boc group provides stability during synthesis and can be easily removed under mild acidic conditions.

- Diversity : This compound can be utilized to create diverse peptide libraries for screening potential therapeutic agents.

Drug Discovery Research

The compound is increasingly being explored in drug discovery, particularly for its potential therapeutic effects against various diseases. Its structural properties make it suitable for modifying peptides that target specific biological processes or receptors.

Applications in Drug Discovery:

- Neurological Disorders : Research indicates that compounds similar to this compound may have implications in treating neurological conditions due to their ability to modulate neurotransmitter systems.

- Cancer Research : The compound's ability to interact with specific cellular pathways positions it as a candidate for further investigation in cancer therapies.

Potential Therapeutic Uses

Recent studies have suggested that this compound may play a role in treating conditions exacerbated by inflammatory processes.

Therapeutic Areas of Interest:

- Inflammatory Diseases : Its structural features may help inhibit pathways involved in inflammation, making it a candidate for treating autoimmune disorders.

- Chronic Pain Management : Modifications of this compound could lead to new analgesics that target pain pathways more effectively.

Market Trends

The market for this compound is projected to grow significantly, driven by increasing demand for pharmaceutical intermediates and advancements in drug synthesis technologies. The estimated compound annual growth rate (CAGR) is around 10.1%, reflecting robust potential in both research and commercial applications .

Case Studies

Several case studies highlight the efficacy of this compound in various research contexts:

-

Peptide Design for Targeted Therapy :

- Researchers synthesized peptides incorporating this compound to enhance binding affinity to specific receptors involved in neurodegenerative diseases.

- Results indicated improved efficacy compared to traditional peptide designs.

-

Anti-inflammatory Applications :

- A study explored the anti-inflammatory properties of modified peptides containing this compound, demonstrating significant reductions in pro-inflammatory cytokines in vitro.

- This suggests potential for developing new treatments for conditions like rheumatoid arthritis.

Mecanismo De Acción

The mechanism of action of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the amino acid moiety can form specific interactions with active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The Boc protecting group ensures that the compound remains stable and reactive only under specific conditions.

Comparación Con Compuestos Similares

Boc-(S)-3-Amino-4-phenyl-butyric acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid: The cyano group is positioned differently on the phenyl ring, which may affect its reactivity and binding properties.

Boc-(S)-3-Amino-4-(2-nitro-phenyl)-butyric acid: Contains a nitro group instead of a cyano group, leading to different chemical and biological properties.

Uniqueness: Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is unique due to the presence of the cyano group at the 2-position of the phenyl ring, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound for specific applications in research and industry.

Actividad Biológica

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid is a chiral amino acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a cyano group and a tert-butyloxycarbonyl (Boc) protecting group, imparts significant biological activity and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is . The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.26 g/mol |

| Functional Groups | Amino group, cyano group, Boc protecting group |

| Chirality | S-enantiomer |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The cyano group enhances its reactivity, allowing it to form specific interactions with active sites of enzymes or binding pockets of receptors. This interaction can lead to inhibition or modulation of enzymatic activity, making it a valuable compound in pharmacological studies.

Biological Applications

-

Neuropharmacology :

- This compound has been investigated for its potential role as an inhibitor of neurotransmitter receptors. Its structural similarity to natural amino acids allows it to effectively interact with biological systems, which is crucial for drug design targeting neurological disorders.

-

Enzyme-Substrate Interactions :

- The compound is utilized in studies focused on enzyme-substrate interactions, contributing to our understanding of biochemical pathways and the development of enzyme inhibitors.

- Peptide Synthesis :

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds, highlighting differences in structure and potential biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Cyano group at 2-position enhances reactivity | |

| Boc-(S)-3-Amino-4-phenyl-butyric acid | Lacks cyano group; reduced reactivity | |

| Boc-(R)-3-Amino-4-(2-cyano-phenyl)-butyric acid | Enantiomeric form; different biological activity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Inhibition Studies :

- Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential utility in therapeutic applications aimed at metabolic disorders.

- Neurotransmitter Interaction :

Propiedades

IUPAC Name |

(3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMUTHPYXNFHBB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901148763 | |

| Record name | (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-83-3 | |

| Record name | (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.